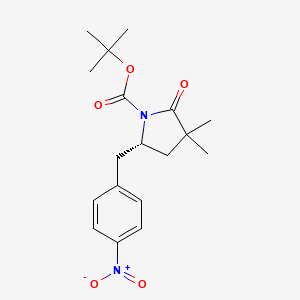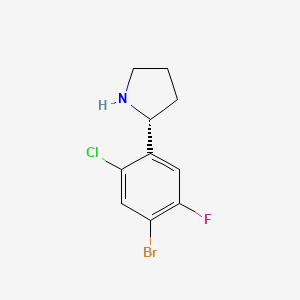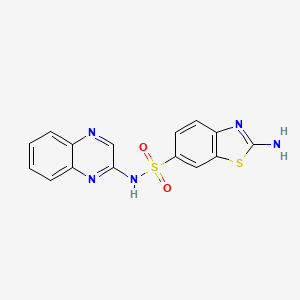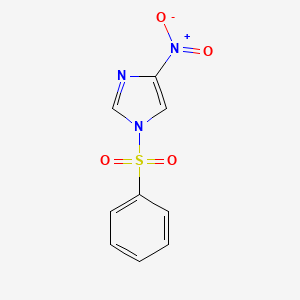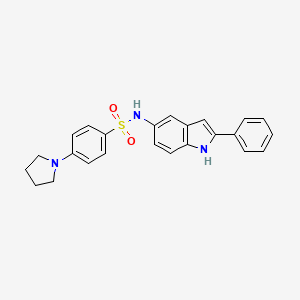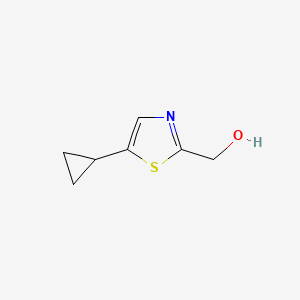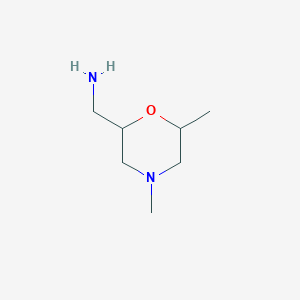
(4,6-Dimethylmorpholin-2-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,6-Dimethylmorpholin-2-yl)methanamine is a chemical compound with the molecular formula C7H16N2O It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of two methyl groups at the 4 and 6 positions of the morpholine ring, as well as a methanamine group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethylmorpholin-2-yl)methanamine typically involves the reaction of morpholine with formaldehyde and a methylating agent under controlled conditions. One common method involves the use of paraformaldehyde and methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
(4,6-Dimethylmorpholin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions are performed in polar solvents with or without catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups replacing the methanamine group.
科学研究应用
(4,6-Dimethylmorpholin-2-yl)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and as an intermediate in the manufacture of polymers and resins.
作用机制
The mechanism of action of (4,6-Dimethylmorpholin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating signal transduction processes.
相似化合物的比较
Similar Compounds
Morpholine: The parent compound of (4,6-Dimethylmorpholin-2-yl)methanamine, lacking the methyl and methanamine groups.
4-Methylmorpholine: A derivative with a single methyl group at the 4 position.
2,6-Dimethylmorpholine: A compound with two methyl groups at the 2 and 6 positions, but without the methanamine group.
Uniqueness
This compound is unique due to the presence of both methyl groups and the methanamine group, which confer distinct chemical properties and reactivity. This combination of functional groups allows for specific interactions with molecular targets and enables its use in diverse applications that are not possible with other similar compounds.
属性
分子式 |
C7H16N2O |
|---|---|
分子量 |
144.21 g/mol |
IUPAC 名称 |
(4,6-dimethylmorpholin-2-yl)methanamine |
InChI |
InChI=1S/C7H16N2O/c1-6-4-9(2)5-7(3-8)10-6/h6-7H,3-5,8H2,1-2H3 |
InChI 键 |
MCQKJSGTPHJMKE-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CC(O1)CN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



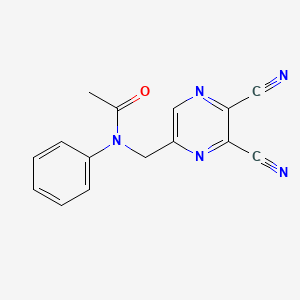
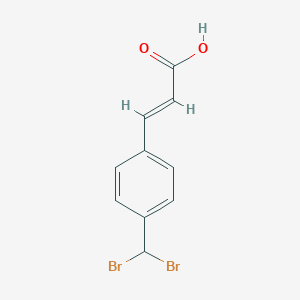

![Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate](/img/structure/B12935247.png)
